4-Iodo-3,5-dimethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

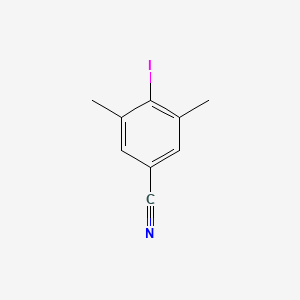

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEZDJRLICNWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704905 | |

| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227311-09-2 | |

| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227311-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Complex Molecule Synthesis

4-Iodo-3,5-dimethylbenzonitrile is a halogenated aromatic nitrile that has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a benzonitrile core with an iodine atom positioned between two methyl groups, provides a unique combination of reactivity and steric influence, making it a valuable tool for medicinal chemists and synthetic organic chemists. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents. The primary application of this compound is as a key building block in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1]

Physicochemical Properties and Molecular Structure

This compound is typically a light yellow solid with a molecular weight of 257.07 g/mol .[2][3] It is very slightly soluble in water.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1227311-09-2 | [1][2] |

| Molecular Formula | C₉H₈IN | [2] |

| Molecular Weight | 257.07 g/mol | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 147-148 °C | [3] |

| Density | 1.69 g/cm³ | [3] |

| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [3] |

| InChI Key | XDEZDJRLICNWND-UHFFFAOYSA-N | [1] |

The molecular structure of this compound is characterized by a benzene ring substituted with a nitrile group, an iodine atom, and two methyl groups. The iodine atom at the 4-position and the methyl groups at the 3- and 5-positions create a sterically hindered environment around the iodo-substituent, which can influence its reactivity in certain chemical transformations.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, each with its own set of advantages and considerations.

Route 1: From 3,5-Dimethylaniline

This common and reliable method involves a two-step sequence starting from 3,5-dimethylaniline.[1]

-

Diazotization and Iodination (Sandmeyer Reaction): 3,5-Dimethylaniline is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This intermediate is then reacted with an aqueous solution of potassium iodide, which displaces the diazonium group to yield 1-iodo-3,5-dimethylbenzene.[1]

-

Cyanation: The resulting 1-iodo-3,5-dimethylbenzene is then subjected to a cyanation reaction to introduce the nitrile group at the 4-position, yielding this compound. This transformation leverages the reactivity of the carbon-iodine bond for substitution with a cyanide nucleophile.[1]

Caption: Synthetic pathway from 3,5-Dimethylaniline.

Route 2: Direct Iodination of 3,5-Dimethylbenzonitrile

An alternative, though less common, approach is the direct iodination of 3,5-dimethylbenzonitrile.[1] This method is more atom-economical but may present challenges in controlling regioselectivity. The two methyl groups are ortho, para-directing, which would favor iodination at the C2, C4, or C6 positions. Achieving selective iodination at the desired C4 position would require careful optimization of the iodinating agent and reaction conditions.[1]

Caption: Direct iodination of 3,5-Dimethylbenzonitrile.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet in the downfield region would correspond to the two chemically equivalent aromatic protons, and another singlet in the upfield region would represent the six protons of the two equivalent methyl groups.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the unique carbon atoms in the molecule, including the quaternary carbons, the aromatic CH carbons, the methyl carbons, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the key functional groups. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. C-H stretching vibrations for the aromatic and methyl groups would appear in the 3100-2850 cm⁻¹ region, and C=C stretching of the aromatic ring would be observed between 1600-1450 cm⁻¹. The C-I stretching vibration is expected at a lower wavenumber, typically below 600 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 257. Key fragmentation patterns would likely involve the loss of the iodine atom, resulting in a fragment at m/z 130, and the loss of a methyl group, leading to a fragment at m/z 242.[1]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems primarily from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1]

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound, such as an arylboronic acid. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[1]

-

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex unsaturated molecules.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting aryl alkynes are versatile intermediates that can be further elaborated.

Caption: Key cross-coupling reactions of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable compound with a well-defined set of chemical properties and reactivity. Its utility as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline underscores its importance in drug discovery and development. The presence of the iodo substituent allows for a wide range of functionalization through modern cross-coupling methodologies, making it a versatile building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile (CAS: 1227311-09-2): Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3,5-dimethylbenzonitrile is a halogenated aromatic nitrile that has emerged as a pivotal intermediate in synthetic organic chemistry. Its strategic substitution pattern, featuring an iodine atom ortho to two methyl groups and para to a nitrile functionality, imparts a unique reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a particular focus on its role as a precursor in pharmaceutical manufacturing. The presence of the iodo group makes it an excellent substrate for a variety of cross-coupling reactions, rendering it a versatile building block for medicinal chemists and process development scientists.[1]

Physicochemical Properties

This compound is typically a light yellow solid with a molecular weight of 257.07 g/mol .[2] Its limited solubility in water necessitates the use of organic solvents for most synthetic transformations. Proper storage in a cool, dry, and well-ventilated area is recommended to ensure its stability.[2]

| Property | Value |

| CAS Number | 1227311-09-2 |

| Molecular Formula | C₉H₈IN |

| Molecular Weight | 257.07 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 147-148 °C |

| Density | 1.69 g/cm³ |

| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) |

Synthesis of this compound

The most prevalent synthetic route to this compound involves the cyanation of an aryl iodide precursor, specifically 1-iodo-3,5-dimethylbenzene.[1] This transformation leverages the reactivity of the carbon-iodine bond for nucleophilic substitution with a cyanide source. An alternative, less common approach is the direct iodination of 3,5-dimethylbenzonitrile.[1]

Diagram of Synthetic Pathways

Caption: Primary and alternative synthetic routes to this compound.

Experimental Protocol: Cyanation of 1-Iodo-3,5-dimethylbenzene

The following protocol is a representative procedure for the copper-catalyzed cyanation of an aryl iodide. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary for specific applications.

Materials:

-

1-Iodo-3,5-dimethylbenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 1-Iodo-3,5-dimethylbenzene (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methyl groups. The chemical shifts would be influenced by the electronic effects of the iodo and nitrile substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule. This includes the quaternary carbons attached to the iodine and nitrile groups, the aromatic carbons bearing hydrogen and methyl groups, and the methyl carbons themselves.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.07 g/mol ). The fragmentation pattern would likely involve the loss of iodine, methyl, and cyanide radicals, providing further structural confirmation.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which serves as a versatile handle for a variety of synthetic transformations. The iodo group is an excellent leaving group, making this compound a prime substrate for palladium-catalyzed cross-coupling reactions.[1]

Diagram of Key Reactions

Caption: Common cross-coupling reactions utilizing this compound.

Application in the Synthesis of Eluxadoline

A significant industrial application of this compound is its use as a key starting material in the synthesis of Eluxadoline.[1][2] Eluxadoline is a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3] The synthesis involves a multi-step sequence where the iodo-benzonitrile core is further elaborated to construct the final complex drug molecule.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Safety Information

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the production of Eluxadoline. This guide has provided an in-depth overview of its synthesis, properties, and applications to aid researchers and scientists in its effective utilization.

References

Synthesis routes for 4-Iodo-3,5-dimethylbenzonitrile from 1-iodo-3,5-dimethylbenzene

An In-depth Technical Guide to the Synthesis of 4-Iodo-3,5-dimethylbenzonitrile from 1-Iodo-3,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the readily available precursor, 1-iodo-3,5-dimethylbenzene (also known as 5-iodo-m-xylene). We will delve into the two most prominent and field-proven methodologies for this transformation: the Palladium-catalyzed cyanation and the Copper-catalyzed Rosenmund-von Braun reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound. Its structure is of significant interest to synthetic chemists for several reasons:

-

The Nitrile Group (-CN): A versatile functional handle, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems like tetrazoles.

-

The Iodide Group (-I): The carbon-iodine bond is relatively weak, making it an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

-

The Dimethyl Substitution Pattern: The two methyl groups provide steric bulk and electronic influence, which can be used to fine-tune the properties of target molecules, such as modulating binding affinity in drug candidates or altering the photophysical properties of materials.

The primary synthetic challenge lies in the efficient and regioselective introduction of the nitrile group onto the 1-iodo-3,5-dimethylbenzene scaffold. This guide will explore the most effective strategies to achieve this transformation.

Core Synthetic Pathways: From Aryl Iodide to Aryl Nitrile

The conversion of an aryl iodide to an aryl nitrile is a fundamental transformation in organic synthesis. For the specific conversion of 1-iodo-3,5-dimethylbenzene to this compound, two major catalytic systems have proven to be the most robust and widely adopted: Palladium-catalyzed cyanation and Copper-catalyzed cyanation.

Route A: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis. The cyanation of aryl halides using palladium catalysts is known for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to classical methods.[1][2]

Causality and Mechanistic Insights

The catalytic cycle for the palladium-catalyzed cyanation of 1-iodo-3,5-dimethylbenzene is a well-established process that elegantly orchestrates bond formation. Understanding this cycle is critical for troubleshooting and optimization.

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-iodine bond of 1-iodo-3,5-dimethylbenzene. This is typically the rate-determining step and results in a planar Palladium(II) intermediate. The C-I bond is sufficiently reactive for this step to proceed readily.

-

Transmetalation / Cyanide Exchange: The iodide ligand on the Pd(II) complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]). The choice of cyanide source is crucial; some, like zinc cyanide, facilitate this step through a transmetalation mechanism, while others involve direct ligand exchange.

-

Reductive Elimination: This final step involves the formation of the C-CN bond, yielding the desired product, this compound. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is catalyst poisoning.[3] Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻) and halting the reaction. Modern protocols mitigate this by using cyanide sources with lower free cyanide concentration or specialized ligand systems that promote the reductive elimination step.[1][3]

dot graph "Palladium_Catalyzed_Cyanation_Cycle" { layout="circo"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_intermediate [label="Ar-Pd(II)(I)L₂\n(Ar = 3,5-dimethylphenyl iodide)", fillcolor="#E8F0FE", color="#4285F4", style="filled,rounded"]; cyanide_exchange [label="Cyanide Exchange\n(from K₄[Fe(CN)₆], Zn(CN)₂, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_cyano [label="Ar-Pd(II)(CN)L₂", fillcolor="#E8F0FE", color="#4285F4", style="filled,rounded"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label=" + Ar-I"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> cyanide_exchange [label=" + 'CN⁻'"]; cyanide_exchange -> pd2_cyano [label=" - I⁻"]; pd2_cyano -> reductive_elimination; reductive_elimination -> pd0 [label=" + Ar-CN\n(Product)"];

// Graph attributes graph [label="Fig. 1: Catalytic Cycle for Pd-Catalyzed Cyanation", labelloc=b, fontname="Arial"]; } . Caption: Catalytic Cycle for Pd-Catalyzed Cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative example utilizing potassium ferrocyanide, a less toxic and solid cyanide source.

Materials:

-

1-Iodo-3,5-dimethylbenzene

-

Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-iodo-3,5-dimethylbenzene (1.0 eq), potassium ferrocyanide(II) trihydrate (0.6 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium carbonate (0.1 eq).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl iodide.

-

Heating: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Route B: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide (CuCN).[4] While traditional protocols often require harsh conditions (high temperatures of 150-250 °C), modern modifications have been developed to proceed under milder temperatures, enhancing the reaction's practicality and functional group tolerance.

Causality and Mechanistic Insights

The mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the Cu(I) catalyst.

The high temperatures are traditionally required to overcome the activation energy for the oxidative addition step. The use of polar aprotic solvents like DMF or NMP is crucial as they help to solubilize the copper cyanide salt and stabilize the charged intermediates. Recent advancements, such as the use of L-proline as an additive, have been shown to promote the reaction at significantly lower temperatures (80-120 °C), likely by forming a more reactive copper complex that facilitates the catalytic cycle.

dot graph "Rosenmund_von_Braun_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes start [label="Ar-I\n(1-Iodo-3,5-dimethylbenzene)", fillcolor="#F1F3F4"]; cu_cn [label="CuCN\n(Copper(I) Cyanide)", fillcolor="#FBBC05"]; conditions [label="High Temperature\n(e.g., 150-200 °C)\nPolar Solvent (DMF)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; intermediate [label="[Ar-Cu(III)(I)(CN)] Intermediate\n(Proposed)", fillcolor="#FCE8E6", color="#EA4335", style="filled,rounded"]; product [label="Ar-CN\n(this compound)", fillcolor="#E6F4EA", color="#34A853", style="filled,rounded"];

// Edges start -> conditions; cu_cn -> conditions; conditions -> intermediate [label="Oxidative Addition"]; intermediate -> product [label="Reductive Elimination"];

// Graph attributes graph [label="Fig. 2: Simplified Rosenmund-von Braun Reaction Pathway", labelloc=b, fontname="Arial"]; } . Caption: Simplified Rosenmund-von Braun Pathway.

Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Reaction

This modified protocol offers a more accessible and milder alternative to the classical high-temperature method.

Materials:

-

1-Iodo-3,5-dimethylbenzene

-

Copper(I) cyanide (CuCN)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Aqueous ammonia solution (e.g., 10%)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-iodo-3,5-dimethylbenzene (1.0 eq), copper(I) cyanide (1.2-2.0 eq), L-proline (0.2-1.0 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas like argon or nitrogen.

-

Solvent Addition: Add anhydrous DMF to the flask.

-

Heating: Heat the mixture to 110-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS. The reaction may take 24-48 hours to reach completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous ammonia solution and stir for 30 minutes. This step is crucial to complex and dissolve the copper salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash them with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure this compound.

Comparative Analysis of Synthesis Routes

The choice between a palladium-catalyzed route and a copper-catalyzed route depends on several factors including available equipment, cost, desired reaction scale, and tolerance for specific reagents.

| Feature | Palladium-Catalyzed Cyanation | Rosenmund-von Braun Reaction |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) | Copper(I) Cyanide (CuCN) |

| Typical Temp. | 80-120 °C | 150-200 °C (classical), 110-120 °C (modified) |

| Cyanide Source | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | CuCN (acts as both catalyst and reagent) |

| Key Additives | Phosphine Ligands (e.g., XPhos, dppf) | L-Proline, bases (for modified versions) |

| Pros | Milder conditions, high yields, excellent functional group tolerance.[1] | Cost-effective catalyst, simple reagents. |

| Cons | Expensive catalyst/ligands, potential for catalyst poisoning.[3] | Harsh conditions (classical), longer reaction times, difficult work-up due to copper salts. |

Conclusion

The synthesis of this compound from 1-iodo-3,5-dimethylbenzene is most effectively achieved through transition-metal-catalyzed cyanation reactions. Palladium-catalyzed methods offer a modern, highly efficient, and versatile approach that proceeds under relatively mild conditions, making it suitable for complex substrates. The Rosenmund-von Braun reaction, particularly with modern modifications such as the use of L-proline, provides a cost-effective and robust alternative, albeit sometimes requiring longer reaction times and more rigorous work-up procedures. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, cost considerations, and the chemical environment of the target application. Both pathways represent powerful tools in the arsenal of the synthetic chemist for accessing this valuable molecular scaffold.

References

A Comprehensive Guide to the Spectroscopic Characterization of 4-Iodo-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Iodo-3,5-dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental methodologies and the interpretation of the spectral features, ensuring scientific integrity and practical applicability.

Introduction

This compound (CAS No. 1227311-09-2) is a halogenated aromatic nitrile with a molecular formula of C₉H₈IN and a molecular weight of 257.07 g/mol .[2][3] Its structure, featuring a benzonitrile core with two methyl groups and an iodine atom, makes it a versatile building block in organic synthesis. The reliable characterization of this compound is paramount for ensuring the quality and purity of downstream products in drug development and other chemical research. This guide will detail the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Symmetry

The structure of this compound possesses a C₂v symmetry axis, which significantly influences its spectroscopic properties. This symmetry renders the two methyl groups and the two aromatic protons chemically equivalent, leading to a simplified appearance in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. Two distinct signals are expected:

-

Aromatic Protons (H-2, H-6): A singlet in the downfield region (typically δ 7.0-8.0 ppm). The chemical shift is influenced by the electron-withdrawing nature of the nitrile group and the iodine atom.

-

Methyl Protons (CH₃ at C-3, C-5): A singlet in the upfield region (typically δ 2.0-2.5 ppm). The six protons of the two methyl groups are equivalent and will appear as a single, more intense peak.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 2H | Ar-H |

| ~ 2.4 | Singlet | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the unique carbon environments in the molecule. Due to symmetry, five distinct signals are expected:

-

Quaternary Carbons: Three signals corresponding to the carbon bearing the nitrile group (C-1), the carbon attached to the iodine (C-4), and the two equivalent carbons with methyl substituents (C-3, C-5). The carbon attached to the electron-withdrawing nitrile group will be significantly downfield.

-

Aromatic CH Carbons: One signal for the two equivalent aromatic carbons (C-2, C-6).

-

Methyl Carbons: One signal in the upfield region for the two equivalent methyl group carbons.

-

Nitrile Carbon: A signal in the downfield region, characteristic of a nitrile carbon (typically δ 115-125 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 140-145 | C-I |

| ~ 135-140 | C-CH₃ |

| ~ 130-135 | Ar-CH |

| ~ 115-120 | C-CN |

| ~ 110-115 | -CN |

| ~ 20-25 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~12-16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust based on sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~200-250 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or more, as ¹³C is less sensitive)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the following characteristic absorption bands are expected:

-

Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong bands in the range of 2850-3000 cm⁻¹ due to the methyl groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

-

Aromatic C=C Bending: Medium to strong bands in the 1400-1600 cm⁻¹ region.

-

C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe on some instruments.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Methyl |

| 2220-2240 | C≡N Stretch | Nitrile |

| 1400-1600 | C=C Bending | Aromatic |

Experimental Protocol for Solid-State IR Spectroscopy

As this compound is a solid at room temperature, a common method for obtaining its IR spectrum is the Potassium Bromide (KBr) pellet technique.[4]

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder to minimize light scattering.[4]

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply high pressure (several tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

References

- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]

- 2. This compound | C9H8IN | CID 53486453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1227311-09-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodo-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-3,5-dimethylbenzonitrile (CAS No. 1227311-09-2), a key intermediate in the synthesis of complex organic molecules, most notably the pharmaceutical agent Eluxadoline.[1] This document delves into the experimentally determined physical properties, including melting point and aqueous solubility, and provides detailed, field-proven methodologies for their determination. Furthermore, this guide explores the solubility of this compound in various organic solvents, offering predictive insights based on its molecular structure. A detailed synthetic protocol for its preparation via the cyanation of an aryl iodide precursor is also presented, grounded in established chemical literature. This guide is intended to be an essential resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing the foundational knowledge necessary for the effective handling, application, and further investigation of this versatile chemical building block.

Chemical Identity and Molecular Structure

This compound is a halogenated aromatic nitrile. Its structure consists of a benzene ring substituted with an iodine atom, two methyl groups, and a nitrile functional group. The strategic placement of the iodo group makes it an excellent leaving group in various cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 1227311-09-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈IN | --INVALID-LINK-- |

| Molecular Weight | 257.07 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | CC1=CC(=CC(=C1I)C)C#N | --INVALID-LINK-- |

| InChI Key | XDEZDJRLICNWND-UHFFFAOYSA-N | --INVALID-LINK-- |

Physical Properties: A Quantitative Overview

The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The following table summarizes the known physical properties of this compound.

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Appearance | Light yellow solid | Ambient | --INVALID-LINK-- |

| Melting Point | 147-148 °C | - | --INVALID-LINK-- |

| Aqueous Solubility | 0.1 g/L | 25 °C | --INVALID-LINK-- |

| Density | 1.69 g/cm³ | - | --INVALID-LINK-- |

Experimental Determination of Physical Properties

To ensure scientific integrity and reproducibility, it is crucial to understand the methodologies behind the determination of these physical properties. This section provides detailed, step-by-step protocols for measuring the melting point and solubility of this compound.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: Finely powder a small amount of crystalline this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more accurate determination, heat the sample to about 15-20 °C below the expected melting point and then reduce the heating rate to 1-2 °C/minute.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Solubility Determination: The Gravimetric Method

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation. While the aqueous solubility is known, determining its solubility in common organic solvents is crucial for laboratory work.

Protocol for Determining Solubility in an Organic Solvent:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

-

Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

-

Isolation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed vial and record the total weight.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility can then be expressed in terms of g/L or mol/L.

-

Caption: Workflow for Gravimetric Solubility Determination.

Predicted Solubility in Common Organic Solvents

Table 3: Predicted Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar aromatic core and methyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Very Soluble | The polar nitrile group will interact well with these solvents, and the overall molecule has a good balance of polar and nonpolar character. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The polar nitrile group can hydrogen bond with the hydroxyl group of the solvent, but the large nonpolar portion of the molecule may limit solubility. |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyanation of an aryl iodide precursor, specifically 1-iodo-3,5-dimethylbenzene.[2] This transformation is typically achieved using a palladium or copper catalyst.

Synthetic Pathway

The overall synthetic transformation is as follows:

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on established methods for palladium-catalyzed cyanation of aryl iodides.

Materials:

-

1-Iodo-3,5-dimethylbenzene

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 1-iodo-3,5-dimethylbenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a light yellow solid.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier. The compound should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This technical guide has provided a comprehensive overview of its key physical properties, including melting point and solubility, along with detailed experimental protocols for their determination. The provided synthetic methodology offers a reliable route to this important intermediate. The information contained herein is intended to empower researchers and professionals in the fields of chemistry and drug development to utilize this compound effectively and safely in their research endeavors.

References

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-3,5-dimethylbenzonitrile

Abstract

4-Iodo-3,5-dimethylbenzonitrile is a highly versatile aromatic building block in modern organic synthesis, primarily due to the exceptional reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth analysis of the factors governing this reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations. We will explore the electronic and steric influences of the nitrile and dimethyl substituents, and their collective impact on the C-I bond's propensity to engage in palladium-catalyzed cross-coupling reactions, Ullmann couplings, and organometallic preparations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate's unique properties for the construction of complex molecular architectures.

Molecular Profile: Understanding the Reactivity of this compound

The reactivity of the C-I bond in this compound is a product of a delicate interplay between electronic and steric factors.

-

The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates for reactions that proceed via oxidative addition, such as palladium-catalyzed cross-couplings.[1][2] This inherent reactivity makes it an excellent electrophilic partner.

-

Electronic Influence: The para-cyano (-CN) group is strongly electron-withdrawing, which polarizes the C-I bond and makes the ipso-carbon more electrophilic. This enhances its susceptibility to nucleophilic attack and facilitates the rate-determining oxidative addition step in many catalytic cycles.[3][4]

-

Steric Hindrance: The two methyl groups positioned ortho to the iodine atom introduce significant steric bulk. This hindrance can modulate the rate and success of coupling reactions. While it can sometimes impede the approach of a bulky catalyst or coupling partner, it also necessitates the use of specialized, sterically demanding phosphine ligands that can promote challenging coupling steps.[5][6]

This combination of an activated C-I bond and notable steric hindrance makes this compound an interesting and often challenging substrate, requiring carefully optimized reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed reactions are the most common and powerful applications for this substrate, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.[1][7][8] The general mechanism involves the oxidative addition of the C-I bond to a Palladium(0) species, which is often considered the rate-limiting step.[3][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling with an organoboron reagent.[1][2] Given the steric hindrance of this compound, the choice of ligand is critical to success.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale & Causality |

| Aryl Halide | This compound | Highly reactive C-I bond ensures facile oxidative addition. |

| Boronic Acid | Arylboronic Acid (1.2 eq.) | Commercially available and generally stable coupling partner. |

| Catalyst | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |

| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential to overcome steric hindrance and promote both oxidative addition and reductive elimination.[5] |

| Base | K₃PO₄ or K₂CO₃ (2.0 eq.) | A moderate base is required to activate the boronic acid for the transmetalation step.[2][10] |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent systems are often effective for Suzuki couplings. |

| Temperature | 90-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with hindered substrates. |

Detailed Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: A flame-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). This is a self-validating step to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

-

Reagent Addition: To the flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst/Ligand Addition: In a separate vial, the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are mixed. This pre-mixing can sometimes improve catalyst activation. Add this mixture to the main flask.

-

Solvent Addition: Add degassed solvent (e.g., 8 mL Toluene and 2 mL water). The degassing step is another crucial control to remove dissolved oxygen.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitoring & Work-up: Monitor reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

This reaction couples the aryl iodide with a terminal alkyne, providing a powerful route to substituted alkynes.[12][13] The classic Sonogashira reaction uses both palladium and a copper(I) co-catalyst.[13]

Key Considerations:

-

Catalyst System: A typical system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt like CuI.[12]

-

Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used, which also often serves as the solvent.

-

Copper-Free Variants: To avoid issues with copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and may be advantageous for this substrate.[12][14] These often require specific ligands to facilitate the catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling with primary or secondary amines.[7][8][15] This reaction is fundamental in pharmaceutical development.[8][15]

Key Considerations:

-

Ligand Choice: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical, especially when coupling with less nucleophilic amines or hindered substrates.[8][16]

-

Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact reaction efficiency.[16]

-

Ammonia Equivalents: To install a primary amine (-NH₂), ammonia surrogates like benzophenone imine are often used, followed by hydrolysis.[15][16]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for cross-coupling reactions.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[17][18][19] The reaction typically favors the formation of the trans isomer.[18]

Key Considerations:

-

Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) are common substrates.[19][20]

-

Base: An organic base like triethylamine or an inorganic base like potassium carbonate is used to neutralize the HI generated in the reaction.[17]

-

Regioselectivity: With unsymmetrical alkenes, the aryl group typically adds to the less substituted carbon of the double bond.[20]

Other Notable Transformations

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[7][21] While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it can be a valuable alternative, especially for specific heteroatom couplings.[22][23] Modern protocols may use ligands to facilitate the reaction under milder conditions.[21][22][24]

Formation of Organometallic Reagents

The C-I bond can be converted into highly nucleophilic organometallic species.

-

Grignard Reagent Formation: Reaction with magnesium metal (Mg) in an ether solvent (like THF or Et₂O) can form the corresponding Grignard reagent (4-cyano-2,6-dimethylphenylmagnesium iodide).[25] This process can be finicky and often requires activation of the magnesium surface.[25]

-

Organolithium Formation: Transmetalation with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate the highly reactive organolithium species. This reagent is a powerful nucleophile but may be incompatible with the nitrile group if conditions are not carefully controlled.

Conclusion and Outlook

The carbon-iodine bond in this compound serves as a robust and versatile synthetic handle. Its high reactivity, governed by the inherent weakness of the C-I bond and activation by the para-cyano group, makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. The primary challenge—steric hindrance from the ortho-methyl groups—has been effectively addressed through the development of sophisticated bulky phosphine ligands, transforming a potential liability into a tool for achieving complex molecular architectures. As catalyst technology continues to advance, the utility of this and similar sterically demanding building blocks will undoubtedly expand, enabling the synthesis of novel pharmaceuticals, materials, and fine chemicals with greater efficiency and precision.

References

- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heck Reaction [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. uwindsor.ca [uwindsor.ca]

- 21. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Structural Significance of a Key Synthetic Intermediate

An In-depth Technical Guide to the X-ray Crystallography of 4-Iodo-3,5-dimethylbenzonitrile

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound (CAS 1227311-09-2). While this compound is a valuable synthetic intermediate, particularly in the synthesis of Eluxadoline, its solid-state structure remains a subject of targeted investigation.[1] This document outlines the complete experimental workflow, from synthesis and single-crystal cultivation to data collection and structure refinement. It further presents an expert analysis of the anticipated molecular and supramolecular features, with a detailed focus on the role of halogen bonding and other non-covalent interactions in directing the crystal packing. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical procedural framework and a deep dive into the structural chemistry of halogenated aromatic nitriles.

This compound is a substituted aromatic compound featuring a nitrile group and an iodine atom, both of which are highly influential functional groups in crystal engineering.[1] The iodine atom, being large and polarizable, is a potent halogen bond (XB) donor.[2] The nitrile group, with its sp-hybridized nitrogen, is an excellent halogen bond acceptor.[3][4] The study of how these functionalities orchestrate the three-dimensional assembly of molecules in the solid state is crucial for understanding and predicting the physical properties of organic materials, such as solubility, stability, and polymorphism.

The analysis of related structures, such as 3-iodobenzonitrile and 4-iodobenzonitrile, reveals that the interplay between C≡N···I halogen bonds, I···I interactions, and weaker C-H···N or π-stacking contacts dictates the overall crystal packing.[5][6] For instance, the crystal structure of 4-iodobenzonitrile is characterized by robust chains linked through C≡N···I halogen bonds, whereas the meta-isomer forms zigzag chains dominated by I···I interactions.[6] Therefore, a single-crystal X-ray diffraction study of this compound is expected to provide definitive insights into how the addition of two methyl groups influences the hierarchy of these competing intermolecular interactions.

This guide provides the scientific foundation and detailed protocols necessary to perform such a definitive structural investigation.

Experimental Methodology: A Validated Workflow

The successful elucidation of a crystal structure is contingent on a meticulously executed experimental plan. The following sections detail a field-proven workflow for the crystallographic analysis of this compound.

Synthesis and Purification

The target compound is typically synthesized via one of two primary routes[1]:

-

Cyanation of an Aryl Iodide: The most common pathway involves the palladium- or copper-catalyzed cyanation of 1-iodo-3,5-dimethylbenzene. This leverages the high reactivity of the C-I bond for substitution with a cyanide source.

-

Iodination of a Benzonitrile: An alternative, though less common, strategy is the direct electrophilic iodination of 3,5-dimethylbenzonitrile.

Following synthesis, the crude product must be purified to the high degree required for crystallization (>99%). This is typically achieved by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Given that this compound is a solid that is poorly soluble in water, solution-based methods are most appropriate.[7] The following protocol is recommended.

Objective: To grow single crystals of approximately 0.1 - 0.3 mm in each dimension.[8]

Materials:

-

Purified this compound (10-20 mg)

-

An assortment of high-purity solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, ethanol)

-

An assortment of anti-solvents (e.g., hexanes, heptane, water)

-

Small, clean glass vials (e.g., 4 mL) with screw caps

-

Pasteur pipettes and glass wool for micro-filtration

Step-by-Step Protocol:

-

Solvent Screening: In separate small test tubes, assess the solubility of a few milligrams of the compound in ~0.5 mL of various solvents. The ideal solvent is one in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: Place 10-15 mg of the purified compound into a clean 4 mL vial. Add the chosen solvent dropwise at room temperature with gentle agitation until the solid just dissolves.

-

Micro-filtration (Critical Step): To remove any particulate impurities that could act as unwanted nucleation sites, filter the saturated solution through a small plug of glass wool in a Pasteur pipette into a new, pristine vial.[9]

-

Inducing Crystallization (Select one method):

-

Method A: Slow Evaporation: Loosen the cap of the vial slightly (or cover with parafilm and pierce with a needle) to allow the solvent to evaporate over several days in a vibration-free location.[8][10]

-

Method B: Slow Cooling: If the compound is significantly more soluble at higher temperatures, prepare a saturated solution at an elevated temperature (e.g., 40-50°C). Seal the vial and place it within a larger, insulated container (like a beaker of warm water or a dewar) to slow the cooling rate to room temperature over 24-48 hours.[11]

-

Method C: Solvent/Anti-Solvent Diffusion: Carefully layer a less dense anti-solvent (a solvent in which the compound is insoluble) on top of the saturated solution.[9] Alternatively, place the open vial containing the saturated solution inside a larger, sealed jar containing a reservoir of the anti-solvent. The vapor diffusion will slowly induce crystallization at the interface or within the solution.[9]

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove a single crystal from the mother liquor using a nylon loop or a micromanipulator. Wick away excess solvent with the edge of a filter paper and immediately proceed to mounting.

X-ray Data Collection

The goal of data collection is to measure the angles and intensities of the diffracted X-ray beams with high accuracy and completeness.[12]

Protocol:

-

Crystal Mounting: Mount the selected crystal onto a cryoloop (e.g., a Hampton Research loop) with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation.

-

Cryo-cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer. This minimizes atomic thermal motion and reduces radiation damage, leading to higher quality data.[13]

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CCD or CMOS).[14]

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. Index these spots to determine the preliminary unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure high completeness (>99%) and redundancy. This typically involves a series of scans (e.g., ω-scans) at different detector and crystal orientations.

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data to produce a final reflection file.

Structure Solution and Refinement

This stage is primarily computational and aims to build an atomic model that best fits the experimental diffraction data.[13][15]

Workflow:

-

Space Group Determination: Analyze the systematic absences in the reflection data to determine the crystal's space group.

-

Structure Solution: For a small organic molecule like this, the structure will almost certainly be solved using ab initio or "direct methods".[14] This statistical approach determines the phases of the structure factors, allowing for the calculation of an initial electron density map.

-

Model Building: From the initial electron density map, identify the positions of the heavier atoms (I, N, C).

-

Least-Squares Refinement: Refine the atomic positions, site occupancies, and atomic displacement parameters (ADPs) to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.[13] Initially, atoms are refined isotropically, then anisotropically (using 9 parameters per atom) to better model their thermal motion.[13]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model, although they may sometimes be located in the difference Fourier map.[13]

-

Validation: The final model is validated using metrics such as the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be largely featureless. The final structure is checked for geometric reasonability and deposited in a crystallographic database like the Cambridge Structural Database (CSD).[16][17]

Anticipated Structural Analysis and Discussion

Based on extensive studies of related iodo-benzonitriles, a detailed prediction of the key structural features of this compound can be made.

Molecular Geometry

The molecule itself is expected to be largely planar, with the methyl groups causing minor steric torsion. The key intramolecular parameters will be the C-I, C-C, and C≡N bond lengths and the bond angles of the benzene ring. These values will be benchmarked against standard values found in the CSD.[18]

Supramolecular Assembly: A Halogen-Bonded System

The crystal packing will be dominated by a network of non-covalent interactions, with the C≡N···I halogen bond being the most prominent.

-

Primary Synthon: C≡N···I Halogen Bonding: A strong, linear interaction between the electrophilic region (σ-hole) on the iodine atom and the lone pair of the nitrile nitrogen is highly anticipated.[3][19] This interaction is the defining feature in the crystal structure of 4-iodobenzonitrile, where it forms infinite 1D chains.[20] It is probable that this compound will exhibit a similar chain or ribbon motif.

-

Secondary Interactions: The presence of the methyl groups may sterically hinder or modify the primary halogen-bonded chains, potentially allowing other, weaker interactions to play a more significant role. These could include:

-

C-H···N Interactions: Weak hydrogen bonds between the methyl or aromatic C-H donors and the nitrile nitrogen acceptor of a neighboring molecule.

-

π-π Stacking: Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and van der Waals forces.

-

C-H···π Interactions: Interactions between the C-H bonds of the methyl groups and the π-system of an adjacent aromatic ring.

-

The final crystal structure will represent the most thermodynamically stable arrangement, balancing these attractive and repulsive forces.

Data Presentation and Visualization

Tabulated Crystallographic Data

All quantitative crystallographic data should be summarized in a standard format for publication and deposition.

| Parameter | Anticipated Value / Description |

| Identification | |

| Empirical formula | C₉H₈IN |

| Formula weight | 257.07 g/mol [21] |

| Crystal system | Monoclinic or Orthorhombic (predicted) |

| Space group | To be determined |

| Data Collection | |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Refinement | |

| Reflections collected / unique | e.g., 15000 / 2500 |

| Completeness to θ = 25.242° | > 99.5 % |

| Data / restraints / parameters | e.g., 2500 / 0 / 150 |

| Goodness-of-fit on F² | ~1.05 |

| Final R indices [I > 2σ(I)] | R1 = ~0.03, wR2 = ~0.07 |

| R indices (all data) | R1 = ~0.04, wR2 = ~0.08 |

| Largest diff. peak and hole | ~0.5 and -0.5 e.Å⁻³ |

Diagrams and Workflows

Visualizations are essential for conveying complex processes and structural relationships.

Caption: Experimental workflow from synthesis to final structural model.

Caption: The anticipated primary C≡N···I halogen bond synthon.

Conclusion

The structural elucidation of this compound via single-crystal X-ray diffraction is a scientifically valuable endeavor. The detailed experimental and analytical framework provided in this guide offers a robust pathway to achieving this goal. The anticipated results, grounded in the established crystal chemistry of related compounds, suggest that the supramolecular assembly will be primarily directed by C≡N···I halogen bonding, with the steric and electronic influence of the dimethyl substitution providing a fascinating point of comparison to simpler iodo-benzonitriles. The resulting structural information will be a valuable contribution to the fields of crystal engineering, drug development, and materials science.

References

- 1. This compound | 1227311-09-2 | Benchchem [benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Iodobenzonitrile | 69113-59-3 | Benchchem [benchchem.com]

- 7. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2 [homesunshinepharma.com]

- 8. youtube.com [youtube.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 17. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 18. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 19. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]